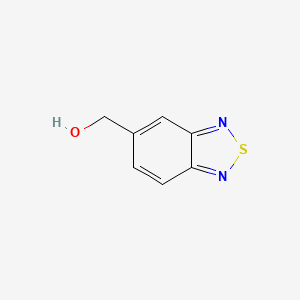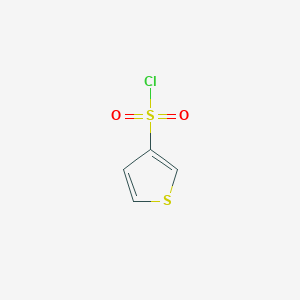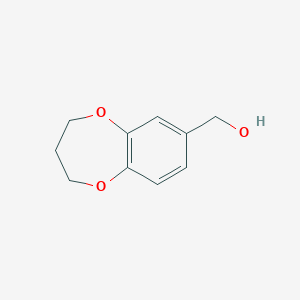
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Übersicht
Beschreibung
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, also known as 2-chloro-1-morpholine-4-ethanone or 2-CMME, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 2-CMME has been used in the synthesis of numerous pharmaceuticals including anti-inflammatory drugs, anticonvulsants, and antibiotics. It is also used in the synthesis of dyes and pigments, and in the manufacture of agrochemicals.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
- One-Pot Synthesis of 2-Dimethylaminoquinoline Derivatives : A study by Amaresh and Perumal (1998) highlights a novel one-pot synthesis method for 2-dimethylaminoquinoline derivatives from arylazido ketones, which may include compounds similar to 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone (Amaresh & Perumal, 1998).
Applications in Organic Chemistry
- Synthesis of New Cyclic Aminobenzoquinones : Tuyun and Yıldız (2018) researched the synthesis and characterization of new cyclic aminobenzoquinones, a process that might involve similar compounds (Tuyun & Yıldız, 2018).
- Cadmium(II) Schiff Base Complexes for Corrosion Inhibition : Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes, showing potential applications in corrosion inhibition, where similar compounds could play a role (Das et al., 2017).
Pharmaceutical and Biological Research
- Antioxidant and Anti-Diabetic Agents : Murugavel et al. (2017) synthesized novel chloroquinoline derivatives, including compounds structurally similar to this compound, for potential antioxidant and anti-diabetic applications (Murugavel et al., 2017).
- Biotransformation for Enantioselective Synthesis : Miao et al. (2019) investigated biotransformation with a new Acinetobacter sp. isolate for highly enantioselective synthesis of a chiral intermediate, demonstrating potential pharmaceutical applications of similar compounds (Miao et al., 2019).
Eigenschaften
IUPAC Name |
2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTSEWHPTUIWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399864 | |
| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
379254-90-7 | |
| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)





![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)






